molecular formula C11H15NO B1624563 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 604004-23-1

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No.: B1624563
CAS No.: 604004-23-1
M. Wt: 177.24 g/mol
InChI Key: DOBAVTLLNQMEJT-UHFFFAOYSA-N
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Description

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound with the molecular formula C11H15NO. It has a molecular weight of 177.25 . The IUPAC name for this compound is methyl 2,3,4,5-tetrahydro-1H-1-benzazepin-6-yl ether .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO/c1-13-11-7-4-6-10-9 (11)5-2-3-8-12-10/h4,6-7,12H,2-3,5,8H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a topological polar surface area of 21.3 Ų and one rotatable bond . The compound has a complexity of 160 as computed by Cactvs 3.4.6.11 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A significant body of research focuses on the synthesis of compounds related to 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine. For instance, Booker-Milburn et al. (1997) detailed the synthesis and utilization of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines, a closely related compound, using various chemical processes (Booker‐Milburn et al., 1997).

  • Molecular Rearrangement and Analogue Synthesis : McMahon et al. (1982) studied the rearrangement of methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines to produce 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, a process important for creating structural analogues (McMahon, Thornber, & Ruchirawat, 1982).

Pharmacological Aspects

  • Dopamine Receptor Interaction : Neumeyer et al. (1991) synthesized a series of compounds related to this compound and evaluated their affinity for the D1 dopamine receptor. These compounds demonstrated high affinity and selectivity, suggesting potential therapeutic applications (Neumeyer et al., 1991).

  • NMDA Receptor Antagonism : Research by Tewes et al. (2010) indicated that certain derivatives of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols act as NR2B-selective NMDA receptor antagonists. This suggests potential applications in neurological research and therapy (Tewes et al., 2010).

  • Serotonin Receptor Agonism : Wikström et al. (1992) synthesized and studied 6-hydroxy-3-n-propyl-2,3,4,5-tetrahydro-1H-3-benzazepine and analogs, finding them to be 5-HT1A receptor agonists. This has implications for research into serotonergic systems (Wikström et al., 1992).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-7-4-6-10-9(11)5-2-3-8-12-10/h4,6-7,12H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBAVTLLNQMEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454977
Record name 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604004-23-1
Record name 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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